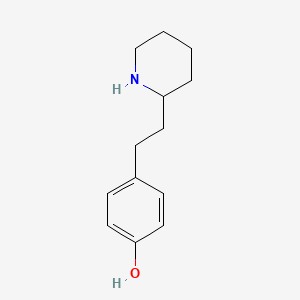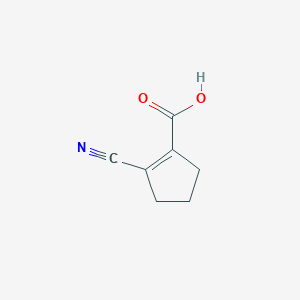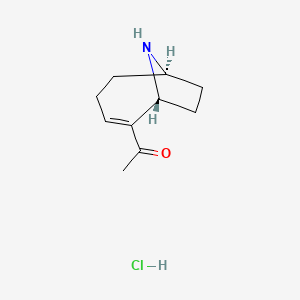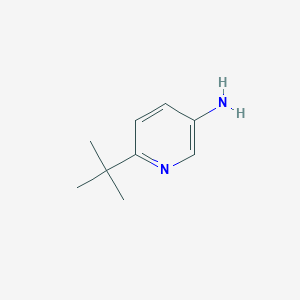![molecular formula C14H26N2O2 B1292875 tert-Butyl 1,9-diazaspiro[5.5]undécane-9-carboxylate CAS No. 1031927-14-6](/img/structure/B1292875.png)
tert-Butyl 1,9-diazaspiro[5.5]undécane-9-carboxylate
Vue d'ensemble
Description
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate: is a synthetic compound primarily used in biochemical and medicinal research. It is known for its unique spirocyclic structure, which contributes to its stability and reactivity. The compound has a molecular formula of C14H26N2O2 and a molecular weight of 254.37 g/mol .
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of spirocyclic compounds and their reactivity .
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Used in the development of novel pharmaceuticals .
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the synthesis of advanced materials .
Mécanisme D'action
Target of Action
It is known that this compound has significant application value in the field of medicinal chemistry and organic synthesis . It can be used as reagents and intermediates in organic synthesis reactions .
Mode of Action
It is known to be used in the synthesis of biologically active molecules, such as antitumor agents and antibiotics . This suggests that it may interact with its targets to induce changes that contribute to these biological activities.
Biochemical Pathways
Given its use in the synthesis of biologically active molecules, it is likely that it influences pathways related to these activities .
Result of Action
Its use in the synthesis of biologically active molecules suggests that it may have significant effects at the molecular and cellular level .
Action Environment
It is known that the compound is stable at room temperature .
Analyse Biochimique
Biochemical Properties
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a reagent or intermediate in organic synthesis reactions, facilitating the creation of complex molecules . The nature of these interactions often involves the formation of covalent bonds with target molecules, leading to the synthesis of new compounds with potential biological activity .
Cellular Effects
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of specific signaling proteins, leading to changes in cellular responses . Additionally, its impact on gene expression can result in altered levels of key metabolic enzymes, thereby influencing overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with them . These interactions can lead to changes in gene expression, either upregulating or downregulating the production of specific proteins . The compound’s ability to form covalent bonds with target molecules is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular activity .
Dosage Effects in Animal Models
The effects of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells . The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its effectiveness and potential side effects .
Subcellular Localization
The subcellular localization of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate is important for its function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its activity can be modulated by its localization, affecting its interactions with other biomolecules and its overall biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of the spirocyclic structure.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted spirocyclic compounds with different functional groups.
Comparaison Avec Des Composés Similaires
- tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
- tert-Butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness: tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound in various fields of research.
Propriétés
IUPAC Name |
tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14/h15H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXOOJBRPNJJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCCCN2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649141 | |
| Record name | tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-14-6 | |
| Record name | tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1292798.png)






![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)


![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)

